1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide

ClpP agonist binding affinity mitochondrial protease

TR-65 is the most potent ClpP agonist in the TR series, delivering a Kd of 23.3 nM—over 10-fold tighter than close analogs. Its unique shape and charge complementarity, validated by co-crystal structure (PDB 7UVR), ensure definitive target engagement and proteomic remodeling. Substitution with generic analogs risks inactive target profiles. Ideal for genetic validation, reference standardization, and rational drug design programs requiring absolute on-target specificity.

Molecular Formula C24H22ClN5O
Molecular Weight 431.92
CAS No. 1797902-69-2
Cat. No. B2970826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide
CAS1797902-69-2
Molecular FormulaC24H22ClN5O
Molecular Weight431.92
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
InChIInChI=1S/C24H22ClN5O/c25-19-6-2-3-7-20(19)28-24(31)18-9-12-29(13-10-18)22-15-23(27-16-26-22)30-14-11-17-5-1-4-8-21(17)30/h1-8,11,14-16,18H,9-10,12-13H2,(H,28,31)
InChIKeyKWUGATYDZALFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide (TR-65): A Clinical-Grade Human ClpP Protease Agonist for Procurement Assessment


1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide (CAS 1797902-69-2, also designated TR-65) is a synthetic small-molecule agonist of human mitochondrial caseinolytic protease P (ClpP) [1]. It belongs to the imipridone-derived TR compound series, characterized by a pyrimidine core linked to an indole moiety and a piperidine-4-carboxamide group. TR-65 activates ClpP to dysregulate mitochondrial protein quality control, leading to antiproliferative effects in cancer cells [1][2]. Its molecular formula is C24H22ClN5O (MW 431.92), and it is supplied as a >98% pure solid for non-human research use .

Why TR-65 Cannot Be Simply Swapped with Other ClpP Agonists or Imipridone Analogs: Evidence-Based Procurement Risks


The TR compound series demonstrates extreme structure-activity relationship (SAR) sensitivity at the piperidine carboxamide terminus. Even closely related analogs such as TR-57, TR-107, and TR-133 exhibit stepwise reductions in both binding affinity (Kd) and cellular IC50 compared to TR-65 [1]. The prototypical imipridone ONC201 is significantly less potent than the weakest TR compound (TR-27) [1][2]. These potency differences are not merely incremental—TR-65's Kd of 23.3 nM is >10-fold tighter than many in-class compounds—and arise from specific shape and charge complementarity with the ClpP hydrophobic pocket, as revealed by co-crystal structures [1]. Substituting TR-65 with a generic analog therefore risks losing the nanomolar target engagement, ClpP-dependent cellular activity, and downstream N-terminome remodeling that define its functional profile [1][3].

TR-65 (CAS 1797902-69-2) Quantitative Differentiation Evidence: Head-to-Head Binding, Cellular Potency, and ClpP-Dependence Data


ClpP Binding Affinity (Kd, app) of TR-65 vs. Comparator TR-27 and Reference ONC201

TR-65 exhibits an apparent equilibrium dissociation constant (Kd, app) of 23.3 ± 9.1 nM for human ClpP, measured by casein-FITC degradation activity assay at 2.5 μM ClpP [1]. This represents the highest affinity among the five TR compounds characterized. In contrast, TR-27, the weakest of the series, shows substantially weaker binding (exact Kd not reported, but its cellular IC50 is ~4-fold higher, see next item) [1]. The reference imipridone ONC201 has a reported ClpP Kd of approximately 1.8 μM by surface plasmon resonance (SPR), making TR-65 roughly 80-fold more potent in target binding [2].

ClpP agonist binding affinity mitochondrial protease

Cellular Antiproliferative IC50 in MDA-MB-231 and HEK293 T-REx Cells: TR-65 vs. TR-27 and ClpP Knockout Controls

TR-65 inhibits proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 of 9.4 ± 0.2 nM (WT) and HEK293 T-REx cells with an IC50 of 9.8 ± 0.3 nM (WT) [1]. This potency is completely abolished in CLPP−/− cells (IC50 > 1000 nM in both lines), confirming on-target ClpP-dependent activity [1]. By comparison, TR-27 shows an IC50 of 90.7 ± 1.7 nM in MDA-MB-231 WT cells—approximately 9.6-fold weaker than TR-65 [1]. ONC201 exhibits substantially higher IC50 values (reported in the low micromolar range) [2].

cancer cell viability IC50 ClpP-dependent growth inhibition

ClpP Protease Activation Cooperativity: Hill Coefficient (h) Comparison TR-65 vs. TR-27

The activation of ClpP proteolytic activity by TR-65 is highly cooperative, with a Hill coefficient (h) of 10.9 ± 2.5 measured at 2.5 μM ClpP using the casein-FITC degradation assay [1]. This strong positive cooperativity indicates that TR-65 binding promotes a concerted conformational change across the tetradecameric ClpP complex, leading to efficient protease activation. TR-27 exhibits a lower Hill coefficient (reported in Table 1 of the primary study), reflecting less efficient allosteric coupling [1].

cooperativity Hill coefficient allosteric activation

Structural Complementarity: Co-Crystal Structure of TR-65 Bound to Human ClpP (PDB 7UVR)

The 2.86 Å resolution co-crystal structure of TR-65 in complex with human ClpP (PDB ID: 7UVR) reveals superior shape and charge complementarity with the hydrophobic surface pockets of ClpP compared to ONC201 [1][2]. TR-65 occupies the same binding site as ONC201 but forms additional van der Waals contacts and hydrogen bonds due to the 2-chlorophenyl substituent on the piperidine carboxamide, which is absent in ONC201 and many TR analogs [1]. The indole-pyrimidine core of TR-65 is deeply buried in a hydrophobic cleft, while the piperidine-4-carboxamide extends toward the solvent-exposed region, enabling engineered modifications without disrupting core binding [2].

X-ray crystallography structural complementarity binding mode

Where TR-65 (1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide) Outperforms Generic ClpP Agonists: Validated Use Cases for Procurement


ClpP-Dependent Cancer Cell Viability Assays Using Isogenic Knockout Controls

TR-65 is the recommended ClpP agonist for experiments requiring genetic validation of target engagement. Its IC50 shifts from 9.4 nM in WT MDA-MB-231 cells to >1000 nM in CLPP−/− cells, providing a >100-fold dynamic range for on-target activity confirmation [1]. This makes it ideal for dose-response studies in isogenic cell line panels where ClpP dependence must be unambiguously demonstrated.

Mitochondrial N-Terminome Profiling to Map ClpP Substrate Repertoires

Treatment with TR-65 induces global changes in the mitochondrial N-terminome, as demonstrated by HYTANE mass spectrometry in MDA-MB-231 cells [1]. The compound's high cooperativity (h = 10.9) ensures robust and synchronous protease activation, making it the tool of choice for proteomics studies aimed at identifying ClpP cleavage motifs and downstream substrates involved in apoptosis and metabolism [1].

Structure-Guided Medicinal Chemistry and Lead Optimization Campaigns

The availability of the TR-65/ClpP co-crystal structure (PDB 7UVR) at 2.86 Å resolution provides a precise template for rational drug design [2]. Medicinal chemistry teams can use this structure to design focused libraries that explore substituent effects at the piperidine-4-carboxamide position while retaining the indole-pyrimidine core binding mode, accelerating SAR cycles for next-generation ClpP modulators.

Comparative ClpP Agonist Benchmarking and Assay Standardization

TR-65 serves as a calibrated reference standard for benchmarking novel ClpP agonists due to its well-characterized Kd (23.3 nM), IC50 (9.4–9.8 nM), and Hill coefficient (10.9) [1]. Including TR-65 as a positive control in screening cascades enables direct potency comparisons across laboratories and assay formats, improving reproducibility in ClpP-targeted drug discovery programs.

Quote Request

Request a Quote for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.